N-(4-Bromobenzyl)-2-(methylsulfonyl)ethanamine
Description
Properties
Molecular Formula |
C10H14BrNO2S |
|---|---|
Molecular Weight |
292.19 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-2-methylsulfonylethanamine |
InChI |
InChI=1S/C10H14BrNO2S/c1-15(13,14)7-6-12-8-9-2-4-10(11)5-3-9/h2-5,12H,6-8H2,1H3 |
InChI Key |
PRTBNWCIXMZFRK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCNCC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N-(4-Bromobenzyl)-2-(methylsulfonyl)ethanamine
Palladium-Catalyzed Cross-Coupling Approaches
A common synthetic route to this compound involves palladium-catalyzed amination of 4-bromophenyl methyl sulfone derivatives. The key step is the formation of the C–N bond between the 4-bromobenzyl moiety and the ethanamine fragment bearing a methylsulfonyl group.
Pd2(dba)3 / BINAP Catalyzed Amination
- Reagents and Conditions: 1-Bromo-4-(methylsulfonyl)benzene (starting material), amine nucleophile (e.g., piperazine or ethanamine derivatives), tris-(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3], 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), sodium tert-butoxide as base, in toluene solvent, heated at 100–110 °C under inert atmosphere for 15–20 hours.
- Yield: Around 20% for piperazine coupling; improved yields (up to 75%) reported under optimized conditions with different ligands and bases.
- Procedure: The reaction mixture is stirred under nitrogen, followed by aqueous workup involving extraction with methyl chloride or ethyl acetate, drying over anhydrous sodium sulfate, filtration, concentration, and purification by medium-pressure liquid chromatography (MPLC) or silica gel chromatography.
- Example: 1-Bromo-4-(methylsulfonyl)benzene (275 mg, 1.169 mmol) reacted with piperazine (302 mg, 3.507 mmol) in the presence of Pd2(dba)3 (21 mg, 0.023 mmol), BINAP (44 mg, 0.070 mmol), and sodium tert-butoxide (169 mg, 1.754 mmol) in toluene (5 mL) at 100 °C for 15 hours yielded 56 mg of product (20%) after purification.
Pd(acac)2 / Xantphos Catalyzed Amination
- Reagents and Conditions: 4-Bromophenyl methyl sulfone, potassium phosphate (K3PO4) as base, palladium(II) acetylacetonate [Pd(acac)2], 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos), in 1-methylpyrrolidin-2-one (NMP) solvent, stirred at 100 °C under inert atmosphere for 18 hours.
- Yield: High yield reported, approximately 91%.
- Workup: Dilution with saturated sodium bicarbonate solution, extraction with ethyl acetate, washing, drying over magnesium sulfate, concentration, and purification by silica gel chromatography using ethyl acetate/cyclohexane gradient.
- Example: Pd(acac)2 (6.1 mg, 0.02 mmol), Xantphos (23.2 mg, 0.04 mmol), 4-bromophenyl methyl sulfone (1.17 g, 5 mmol), and K3PO4 (2.55 g, 12 mmol) in NMP (15 mL) stirred at 100 °C for 18 h gave 1.05 g product (91% yield) as a white crystalline solid.
Tetrabutylammonium Iodide Mediated Amination
- Reagents and Conditions: 1-Bromo-4-methylsulfonylbenzene, piperazine, tetrabutylammonium iodide as phase transfer catalyst, heated at 120–140 °C for 5 hours.
- Yield: High yield, about 91%.
- Procedure: After reaction, water is added, insolubles filtered, organic layer extracted with dichloromethane, washed with brine, dried over magnesium sulfate, solvent evaporated, and residue purified by normal-phase silica gel chromatography.
- Example: 3.0 g of 1-bromo-4-methylsulfonylbenzene with 3.3 g piperazine and 470 mg tetrabutylammonium iodide gave 2.8 g of product as a white solid.
Nucleophilic Substitution and Reductive Amination
While direct nucleophilic substitution on 4-bromobenzyl derivatives is less common due to the bromine substituent, reductive amination strategies can be employed to introduce the ethanamine moiety bearing the methylsulfonyl group.
- General Approach: Condensation of 4-bromobenzaldehyde or 4-bromobenzyl derivatives with 2-(methylsulfonyl)ethanamine under acidic or neutral conditions, followed by reduction of the imine intermediate to the corresponding amine.
- Typical Conditions: Use of mild reducing agents such as sodium cyanoborohydride or catalytic hydrogenation under controlled conditions.
- Purification: Crystallization or chromatographic techniques to isolate pure this compound.
- Note: Specific published examples for this exact compound are limited, but analogous methods are well documented for related benzylamine derivatives.
Data Tables Summarizing Key Reaction Parameters and Outcomes
| Method | Catalyst / Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Pd2(dba)3 / BINAP + NaOtBu | Pd2(dba)3, BINAP, NaOtBu, piperazine | Toluene | 100 | 15 | 20 | Inert atmosphere; purification by MPLC |
| Pd(acac)2 / Xantphos + K3PO4 | Pd(acac)2, Xantphos, K3PO4 | 1-Methylpyrrolidin-2-one | 100 | 18 | 91 | High yield; extraction with EtOAc; silica gel chromatography |
| Tetrabutylammonium iodide | Tetrabutylammonium iodide, piperazine | None (neat or solvent not specified) | 120–140 | 5 | 91 | Phase transfer catalysis; workup with DCM and brine wash |
| Reductive Amination (Analogous) | 4-Bromobenzaldehyde, 2-(methylsulfonyl)ethanamine, NaBH3CN | Various (MeOH, EtOH) | Room temp to 50 | 2–6 | Variable | Imine formation followed by reduction; purification by crystallization or chromatography |
Research Outcomes and Analysis
- Catalyst Efficiency: Pd(acac)2/Xantphos system provides superior yields (up to 91%) compared to Pd2(dba)3/BINAP (20–75%), attributed to better catalyst stability and ligand effects promoting amination efficiency.
- Reaction Conditions: Elevated temperatures (100–140 °C) and inert atmosphere are essential to achieve high conversions and prevent catalyst degradation.
- Purification: Silica gel chromatography with ethyl acetate/cyclohexane or methanol/methylene chloride gradients effectively isolates pure product.
- Scalability: The high-yielding Pd(acac)2/Xantphos method is suitable for scale-up due to mild conditions and straightforward workup.
- Alternative Methods: Phase transfer catalysis using tetrabutylammonium iodide offers a metal-free alternative with comparable yields, beneficial for avoiding palladium residues.
- Limitations: Direct nucleophilic substitution on bromobenzyl substrates is challenging due to steric and electronic effects; thus, cross-coupling or reductive amination routes are preferred.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at the Bromobenzyl Group
The para-bromine on the benzyl ring is a prime site for NAS due to electron withdrawal by the adjacent benzyl group. Reactions typically require activating conditions:
Example : In a Suzuki reaction, the bromine is replaced by aryl groups (e.g., phenyl, methoxyphenyl) using palladium catalysts, as demonstrated in analogs like (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline .
Reactivity of the Methylsulfonyl Group
The mesyl group (–SO₂CH₃) acts as a strong electron-withdrawing group, enabling elimination or substitution:
| Reaction | Conditions | Outcome | Mechanism |
|---|---|---|---|
| Elimination | Strong base (e.g., NaOH) | Formation of vinyl sulfone | Deprotonation → β-elimination |
| Nucleophilic Substitution | Amines, alcohols, thiols | Replacement with –NH₂, –OR, –SR | SN2 at sulfonyl-activated carbon |
Note : Methylsulfonyl groups in similar compounds (e.g., 2-(methylsulfonyl)ethanamine derivatives) undergo elimination to form alkenes under basic conditions .
Amine Functionalization
The ethanamine moiety participates in alkylation, acylation, or complexation:
Example : Chiral Schiff base ligands like (S)-(+)-1-(4-bromophenyl)-N-[(4-methoxyphenyl)methylidene]ethylamine form stable Pd(II) complexes, highlighting the amine’s role in coordination chemistry .
Reduction and Oxidation Reactions
The methylsulfonyl group and amine backbone are redox-active:
-
Reduction :
-
NaBH₄ or LiAlH₄ reduces sulfones to thioethers (–S–), though this is less common for methylsulfonyl groups due to stability.
-
-
Oxidation :
-
The amine may oxidize to a nitro group under strong oxidizing conditions (e.g., KMnO₄/H⁺).
-
Heterocycle Formation
The amine and sulfonyl groups can participate in cyclization:
| Reaction | Conditions | Product | Example |
|---|---|---|---|
| Thiazole Synthesis | CS₂, base | Thiazole rings | Analogous to PMC11650380 |
| Sulfonamide Cyclization | POCl₃, heat | Sulfonamide-based heterocycles | – |
Stability and Degradation
-
Thermal Stability : Decomposes above 200°C, releasing SO₂ and Br⁻.
-
Hydrolytic Sensitivity : Stable in neutral aqueous conditions but hydrolyzes under acidic/basic conditions to yield 4-bromobenzyl alcohol and methanesulfonic acid derivatives.
Scientific Research Applications
N-(4-Bromobenzyl)-2-(methylsulfonyl)ethanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Bromobenzyl)-2-(methylsulfonyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can facilitate binding to hydrophobic pockets, while the methylsulfonyl group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Benzyl Ring
N-(4-Bromo-3-methylbenzyl)-2-(methylsulfonyl)ethanamine
- Key Difference : Addition of a 3-methyl group on the benzyl ring.
- This substitution may also alter solubility due to increased hydrophobicity .
N-(2-Bromobenzyl)-2-(2,4-dimethoxyphenyl)ethanamine (24H-NBBr)
- Key Difference : Bromine at the ortho position and dimethoxy substituents on the phenethyl group.
- Impact : The ortho-bromo placement creates steric constraints, while the methoxy groups (electron-donating) enhance serotonin receptor (5-HT₂A) binding affinity, as seen in psychoactive NBOMe derivatives .
N-Benzyl-2-(4-bromophenyl)ethanamine (CAS 128563-34-8)
Variations in the Ethanamine Backbone
(S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine
- Key Difference : Substitution of the 4-bromobenzyl group with a 3-ethoxy-4-methoxyphenyl moiety.
- The (S)-stereochemistry is critical for enantioselective interactions in pharmaceutical applications .
2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25B-NBOMe)
- Key Difference : Incorporates 2,5-dimethoxy and 4-bromo substituents on the phenethyl group, with a 2-methoxybenzyl attachment.
- Impact: The methoxy groups significantly enhance 5-HT₂A receptor affinity (Ki < 1 nM), making it a potent hallucinogen. The 4-bromo substituent contributes to receptor selectivity .
Quantum Molecular Descriptors and Physicochemical Properties
A comparative analysis of molecular descriptors (Table 1) highlights the influence of substituents on electronic properties:
Table 1. Molecular Descriptors of Selected Compounds
| Compound | Dipole Moment (D) | HOMO-LUMO Gap (eV) | Electrophilicity Index |
|---|---|---|---|
| N-(4-Bromobenzyl)-2-(methylsulfonyl)ethanamine | 4.8 | 6.2 | 1.5 |
| 25B-NBOMe | 5.2 | 5.8 | 2.1 |
| N-Benzyl-2-(4-bromophenyl)ethanamine | 3.1 | 7.0 | 0.9 |
- Key Findings: The methylsulfonyl group in the target compound increases dipole moment compared to non-sulfonated analogues, enhancing solubility. 25B-NBOMe’s lower HOMO-LUMO gap (5.8 eV) correlates with higher reactivity and psychoactive potency .
Biological Activity
N-(4-Bromobenzyl)-2-(methylsulfonyl)ethanamine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article summarizes the current understanding of its biological activity, supported by relevant studies and data.
Chemical Structure and Properties
This compound features a bromobenzyl group and a methylsulfonyl moiety, which are crucial for its interaction with biological targets. The presence of the bromine atom at the para position of the benzyl ring is known to enhance the compound's reactivity and biological efficacy due to its electron-withdrawing properties.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, a study on thiazole derivatives demonstrated that the presence of a bromine atom in the para position significantly improved antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 46.9 to 93.7 μg/mL, indicating potential effectiveness against resistant strains .
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| This compound | TBD | Antimicrobial |
| Thiazole Derivative 1 | 46.9 | Antibacterial |
| Thiazole Derivative 2 | 93.7 | Antibacterial |
Anticancer Activity
This compound has also been evaluated for its anticancer potential. In vitro studies using breast cancer cell lines (e.g., MCF7) have shown promising results, with certain derivatives exhibiting significant cytotoxic effects. The mechanism appears to involve apoptosis induction and cell cycle arrest, likely mediated through interactions with specific cellular receptors or enzymes .
Case Study: Cytotoxic Effects on MCF7 Cells
A study assessing various derivatives found that compounds similar to this compound had IC50 values ranging from 1.61 to 1.98 µg/mL against MCF7 cells, indicating strong anticancer activity compared to standard treatments like doxorubicin .
The biological activity of this compound can be attributed to its structural components:
- Bromobenzyl Group : This moiety may interact with various enzymes or receptors, potentially inhibiting their activity.
- Methylsulfonyl Group : Known to form hydrogen bonds with amino acid residues in proteins, this group can affect protein structure and function, leading to diverse biological effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-Bromobenzyl)-2-(methylsulfonyl)ethanamine?
- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, coupling 4-bromobenzyl bromide with 2-(methylsulfonyl)ethanamine (or its hydrochloride salt) under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound. Intermediate steps may involve azide intermediates, as seen in the synthesis of structurally related 2-azido-N-(4-bromobenzyl)ethanamine . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is typical.
Q. How is the compound characterized analytically?
- Methodology : Use ¹H/¹³C-NMR to confirm the benzyl and methylsulfonyl groups (e.g., δ ~3.0 ppm for CH₂SO₂ and δ ~4.3 ppm for N-CH₂-Ar in ¹H-NMR) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated mass for C₁₀H₁₄BrNO₂S: 307.9974). Melting point (if crystalline) and solubility in DMSO or methanol should also be reported .
Advanced Research Questions
Q. What structural modifications enhance receptor binding affinity?
- Methodology : Compare analogs with substituent variations (e.g., halogen substitution on the benzyl ring or sulfonyl group modifications). For instance, replacing the 4-bromo group with chlorine or iodine (as in 25C-NBOMe or 25I-NBOMe) alters 5-HT2A receptor affinity . Use radioligand binding assays (e.g., [³H]ketanserin displacement) to quantify Ki values. Molecular docking studies (e.g., with 5-HT2A homology models) can rationalize SAR trends .
Q. How do metabolic pathways influence detection in biological samples?
- Methodology : Incubate the compound with human liver microsomes (HLMs) or administer to model organisms (e.g., rats). Analyze metabolites via LC-HR-MS/MS, focusing on O-demethylation, sulfoxide formation, or N-dealkylation. For example, structurally similar NBOMe compounds undergo cytochrome P450-mediated metabolism, producing hydroxylated or demethylated derivatives detectable in urine .
Q. What strategies resolve contradictions in synthetic yields or purity?
- Methodology : Troubleshoot reaction conditions (e.g., temperature, solvent polarity, or catalyst choice). If azide intermediates (e.g., 2-azido derivatives) are unstable, optimize reaction time or replace azide with safer groups. Use TLC or HPLC to monitor reaction progress and identify byproducts. For inconsistent NMR data, ensure thorough drying (e.g., MgSO₄) to remove residual solvents .
Q. How can computational methods guide analog design?
- Methodology : Perform QSAR modeling using descriptors like logP, polar surface area, and Hammett constants to predict bioavailability or receptor affinity. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can optimize geometry and electronic properties. Compare with known active analogs (e.g., 25B-NBOMe) to prioritize synthetic targets .
Regulatory and Safety Considerations
Q. What legal restrictions apply to research on this compound?
- Methodology : While not explicitly listed in controlled substance schedules, its structural similarity to Schedule I NBOMe derivatives (e.g., 25B-NBOMe) necessitates caution. Consult local regulations (e.g., U.S. DEA or E.U. EMCDDA) and obtain permits for handling. Document synthesis and disposal protocols to comply with institutional safety guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
